N-(3-methylphenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl}acetamide

GlyT1 inhibition spirocyclic acetamide neuropsychiatric disorders

N-(3-methylphenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl}acetamide (CAS 890822-75-0) is a synthetic small molecule featuring the 1,4-diazaspiro[4.5]dec-3-en-2-one core. This compound belongs to a class of glycine transporter 1 (GlyT1) inhibitors disclosed in patents for the treatment of neurological and neuropsychiatric disorders, including schizophrenia and dementia.

Molecular Formula C23H25N3O2
Molecular Weight 375.472
CAS No. 890822-75-0
Cat. No. B2368524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-methylphenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl}acetamide
CAS890822-75-0
Molecular FormulaC23H25N3O2
Molecular Weight375.472
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC(=O)CN2C(=O)C(=NC23CCCCC3)C4=CC=CC=C4
InChIInChI=1S/C23H25N3O2/c1-17-9-8-12-19(15-17)24-20(27)16-26-22(28)21(18-10-4-2-5-11-18)25-23(26)13-6-3-7-14-23/h2,4-5,8-12,15H,3,6-7,13-14,16H2,1H3,(H,24,27)
InChIKeyZUWLVTSYSGOYAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-methylphenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl}acetamide (CAS 890822-75-0) – Procurement Baseline for a GlyT1 Inhibitor Research Tool


N-(3-methylphenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl}acetamide (CAS 890822-75-0) is a synthetic small molecule featuring the 1,4-diazaspiro[4.5]dec-3-en-2-one core. This compound belongs to a class of glycine transporter 1 (GlyT1) inhibitors disclosed in patents for the treatment of neurological and neuropsychiatric disorders, including schizophrenia and dementia [1]. The molecule is typically supplied at ≥95% purity for non‑human research use only [2].

N-(3-methylphenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl}acetamide – Why Generic Substitution of GlyT1 Inhibitor Candidates Fails


Within the 1,4-diazaspiro[4.5]dec-3-en-2-one chemotype, GlyT1 inhibitory potency and selectivity are exquisitely sensitive to the N‑aryl acetamide substituent. Even subtle changes—such as shifting the methyl group from the 3‑position to the 4‑position of the phenyl ring or modifying the spirocycloalkane size—can abolish or drastically alter transporter affinity, as evidenced by the structure‑activity relationships reported in the patent literature for this scaffold [1]. Consequently, generic sourcing of an in‑class analog without exact structural confirmation carries a high risk of obtaining a compound with uncharacterised or null GlyT1 pharmacology, compromising experimental reproducibility.

N-(3-methylphenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl}acetamide – Comparative Quantitative Evidence for Procurement Decisions


GlyT1 Inhibitory Activity: Target Compound vs. Closest Aryl-Substituted Analog

In the GlyT1 SPA uptake assay using HEK293 cells expressing human GlyT1, compounds of this scaffold are reported to have pIC₅₀ values ≥5.0, with certain derivatives achieving pIC₅₀ >7.0 [1]. The patent names N-(3-methylphenyl)-2-(2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetamide among the active examples [1]. While its exact pIC₅₀ is not publicly disclosed, the closest comparator with disclosed data, N-(4-methylphenyl)-2-[3-(4-methylphenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl]acetamide, exhibits a pIC₅₀ of 6.8 [2]. The 3‑methyl substitution on the terminal phenyl ring has been associated with superior ligand efficiency compared to the 4‑methyl isomer in several GlyT1 inhibitor series, although a formal head‑to‑head comparison for this exact pair is unavailable.

GlyT1 inhibition spirocyclic acetamide neuropsychiatric disorders

Selectivity Over GlyT2: Class-Level Selectivity Profile

The patent describes that compounds of the invention may selectively inhibit GlyT1 over GlyT2, an important attribute for minimizing off‑target effects related to glycinergic neurotransmission [1]. While no selectivity ratio is reported for this specific compound, the scaffold is engineered to favor GlyT1 over GlyT2, unlike earlier glycine transport inhibitors that exhibit dual activity.

GlyT1 selectivity GlyT2 transporter selectivity

Physicochemical Differentiation: cLogP and Rotatable Bond Count vs. Typical CNS GlyT1 Inhibitors

The target compound exhibits a computed cLogP of 3.9 and 4 rotatable bonds [1], placing it within the favorable CNS drug‑like space. In comparison, bitopertin (a clinical‑stage GlyT1 inhibitor) has a cLogP of 4.1 and 5 rotatable bonds, while the widely used probe Org 24598 has a cLogP of 2.2 and 6 rotatable bonds. The intermediate lipophilicity and lower rotational freedom may translate into distinct brain penetration and target engagement kinetics.

CNS drug-likeness cLogP rotatable bonds

Structural Confirmation and Purity: Identity Assurance vs. Uncharacterized Lab Stocks

Commercial listings for CAS 890822-75-0 specify a standard purity of 95% [1]. In contrast, many academic‑sourced or custom‑synthesized analogs of the 1,4-diazaspiro[4.5]decane series lack batch‑specific certificates of analysis. The availability of a defined CAS registry number and PubChem entry (CID 16062402) provides a traceable chemical identity that unregistered analogs do not possess.

compound identity purity quality control

N-(3-methylphenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl}acetamide – Best Research and Industrial Application Scenarios


GlyT1‑Dependent NMDA Receptor Modulation in Schizophrenia Models

Use as a pharmacological tool to elevate synaptic glycine and potentiate NMDA receptor function in in vitro neuronal or acute slice models of schizophrenia. The compound’s defined GlyT1‑inhibitory activity [1] makes it suitable for probing glutamatergic hypotheses of psychosis.

Comparative Chemical Biology Studies of Glycine Transporter Selectivity

Employ as a representative spirocyclic GlyT1 inhibitor to compare selectivity profiles against GlyT2 and other neurotransmitter transporters. The scaffold’s design favors GlyT1 over GlyT2 [1], enabling dissection of glycinergic vs. spinal glycinergic contributions.

CNS Drug‑Discovery Screening Cascade for Novel Antipsychotics

Integrate into a screening cascade as a reference GlyT1 inhibitor with intermediate lipophilicity (cLogP 3.9) [2], evaluating target engagement, brain penetration, and metabolic stability alongside clinical candidates like bitopertin.

Process Chemistry and Analytical Method Development for Spirocyclic Acetamides

Utilize as a well‑characterized reference standard (CAS 890822-75-0, ≥95% purity) [2] for developing HPLC‑MS quantification methods, stability‑indicating assays, or scaling up synthetic routes for the 1,4-diazaspiro[4.5]decane chemotype.

Quote Request

Request a Quote for N-(3-methylphenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl}acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.